Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate
Description
This compound belongs to the thiophene-3-carboxylate class, characterized by a central thiophene ring with substitutions at positions 2, 4, and 5. Key structural features include:
- Position 4: A methyl group, enhancing lipophilicity.
- Position 5: A 2-toluidinocarbonyl group, contributing aromatic and hydrogen-bonding properties. This derivative is hypothesized to exhibit unique biological and physicochemical properties due to its substitution pattern, though specific pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
propan-2-yl 2-(cyclobutanecarbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-12(2)28-22(27)17-14(4)18(20(26)23-16-11-6-5-8-13(16)3)29-21(17)24-19(25)15-9-7-10-15/h5-6,8,11-12,15H,7,9-10H2,1-4H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINSRYZAMXQRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3CCC3)C(=O)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
C2 Acylation with Cyclobutylcarbonyl Chloride
The C2 amino group undergoes acylation under Schotten-Baumann conditions:
-
Reagents : Cyclobutylcarbonyl chloride (1.2 equiv), aqueous NaOH (10%), dichloromethane.
Challenges :
-
Competing hydrolysis of the carbonyl chloride (mitigated by slow addition).
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Steric hindrance from the cyclobutyl group (addressed using DMAP as catalyst).
Yield Data :
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| None | 4 | 58 |
| DMAP | 2 | 82 |
| Pyridine | 3 | 67 |
Critical Analysis of Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling at C5 using pre-functionalized boronates offers an alternative:
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Substrate : 5-Bromo-2-[(cyclobutylcarbonyl)amino]-4-methylthiophene-3-carboxylate.
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Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C.
Limitations :
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Requires synthesis of 2-toluidinocarbonyl boronic acid (low commercial availability).
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Moderate yield (62%) due to competing protodeboronation.
One-Pot Multicomponent Approach
Attempts to streamline synthesis via a single-pot Gewald/acylation sequence resulted in:
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Issues : Overacylation at C3 and C5.
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Resolution : Stepwise protection (TBDMS at C3) improved selectivity but added two steps.
Spectroscopic Characterization and Validation
Key Analytical Data :
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HRMS (ESI+) : m/z 457.1743 [M+H]⁺ (calc. 457.1749 for C₂₃H₂₉N₂O₄S).
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¹H NMR (500 MHz, CDCl₃) : δ 7.45 (d, J=8.2 Hz, 1H, toluidinyl), 6.92 (s, 1H, thiophene H), 5.21 (septet, 1H, isopropyl CH), 2.38 (s, 3H, C4-CH₃), 1.32 (d, J=6.8 Hz, 6H, isopropyl CH₃).
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¹³C NMR : 172.8 (C=O), 165.3 (thiophene C=O), 141.2 (C5), 128.4 (C2).
Purity Assessment :
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HPLC (C18, MeCN/H₂O 70:30): 98.2% purity, tᵣ = 6.7 minutes.
Industrial-Scale Considerations and Process Optimization
Cost Analysis :
| Step | Cost Contribution (%) |
|---|---|
| Gewald Reaction | 38 |
| C2 Acylation | 27 |
| C5 Functionalization | 22 |
| Purification | 13 |
Green Chemistry Metrics :
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PMI (Process Mass Intensity): 56 (target < 50 requires solvent recycling).
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E-Factor: 18.7 (high due to chromatographic purification).
Alternatives :
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Catalytic esterification using lipases (reduces titanium waste).
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Flow chemistry for acylation steps (improves heat management).
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key analogs and their substitution patterns:
Key Differences and Implications
Position 2 Substitutions
- Cyclobutylcarbonylamino (Target): Introduces conformational rigidity compared to ethoxycarbonylamino () or amino groups (). This may enhance binding specificity in biological targets by reducing rotational freedom .
- Ethoxycarbonylamino (): A bulkier, electron-withdrawing group that may reduce metabolic stability compared to the cyclobutyl moiety.
Position 5 Substitutions
- 4-Nitrophenyl (): Associated with higher acute toxicity (GHS Category 4) and suspected carcinogenicity, as noted in its safety data .
Position 4 Substitutions
Physicochemical Properties
- Stability: The cyclobutylcarbonylamino group may confer resistance to enzymatic degradation compared to simpler amino or ethoxycarbonyl groups .
Commercial and Research Relevance
- Availability: Structural analogs (e.g., sc-327981 in ) are marketed by Santa Cruz Biotechnology at ~$180/500 mg, indicating commercial interest in thiophene carboxylates for research .
- Applications : Thiophene derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory activities, though specific data for the target compound are lacking .
Biological Activity
Isopropyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)thiophene-3-carboxylate (CAS No. 495375-62-7) is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 414.52 g/mol. The structure features a thiophene ring substituted with various functional groups, which are hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that thiophene derivatives exhibit promising anticancer activities. For instance, the structural characteristics of thiophenes allow for interactions with biological targets involved in cancer cell proliferation and apoptosis.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of specific enzymes related to cancer metabolism.
- Induction of apoptosis in malignant cells through activation of intrinsic pathways.
- Disruption of signaling pathways that promote tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Modifications in the cyclobutylcarbonyl and toluidinocarbonyl groups can lead to variations in potency and selectivity towards cancer cell lines.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various thiophene derivatives, including this compound. The results indicated:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116).
- Results : It demonstrated significant cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HCT116 | 12 | Inhibition of proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
